N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide
説明
N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative featuring three key structural motifs:
- A pyrrolidin-5-one (pyrrolidinone) core substituted at the 1-position with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group.
- A 4-fluorophenoxy moiety linked via an acetamide bridge to the pyrrolidinone ring.
- A methylene spacer connecting the pyrrolidinone and acetamide groups.
特性
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c21-14-1-4-16(5-2-14)26-11-19(24)22-9-13-7-20(25)23(10-13)15-3-6-17-18(8-15)28-12-27-17/h1-6,8,13H,7,9-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZCHAKPMZCILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide typically involves multi-step organic synthesis. Here's a general pathway:
Formation of Pyrrolidinone Core: Starting with a suitable amine and an appropriate anhydride to yield the pyrrolidinone structure under reflux conditions.
Benzo[d][1,3]dioxole Addition: Introduction of the benzo[d][1,3]dioxole moiety through electrophilic aromatic substitution.
Formation of the Acetamide Linkage: Reacting the intermediate with 2-(4-fluorophenoxy)acetyl chloride under base conditions to form the final product.
Industrial Production Methods: The industrial synthesis mirrors the laboratory method but scaled up with considerations for cost-efficiency and yield optimization. Commonly involves:
Large-scale reactors
Continuous flow systems to maintain reaction consistency
Purification through crystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The benzo[d][1,3]dioxole ring can undergo oxidative cleavage.
Reduction: The pyrrolidinone moiety can be reduced to pyrrolidine.
Substitution: The fluorophenoxy group can be substituted under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions:
Oxidation: Uses oxidizing agents like KMnO₄ or CrO₃.
Reduction: Requires reagents like LiAlH₄ or NaBH₄.
Substitution: Utilizes nucleophiles such as amines or thiols under basic conditions.
Major Products:
From oxidation: Cleavage products of benzo[d][1,3]dioxole.
From reduction: Pyrrolidine derivatives.
From substitution: Varied substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry
Anti-Cancer Activity
Research indicates that compounds similar to N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide exhibit significant anti-cancer properties. For instance, derivatives of benzimidazole and related structures have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar therapeutic effects. The structural modifications in these compounds often enhance their potency against specific cancer types, making them valuable in developing targeted therapies .
Modulation of ATP-Binding Cassette Transporters
The compound has been identified as a potential modulator of ATP-binding cassette transporters, which are integral in the transport of drugs and other substances across cell membranes. This modulation is particularly relevant in treating diseases such as cystic fibrosis and various genetic disorders linked to dysfunctional transport systems. Studies have demonstrated that certain derivatives can effectively alter the function of these transporters, leading to improved drug delivery and efficacy in treating related conditions .
Pharmacological Studies
Inhibitory Activity Against Enzymes
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide may also exhibit inhibitory activity against specific enzymes involved in metabolic pathways. For example, compounds with similar structural motifs have been studied for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. The inhibition of IDO can enhance anti-tumor immunity, making such compounds candidates for immunotherapy applications .
Table 1: Summary of Biological Activities
作用機序
The exact mechanism varies with application but generally involves interaction with molecular targets such as enzymes or receptors, altering pathways like signal transduction or metabolic processes. For instance, its potential use in medicine might involve binding to a specific receptor to modulate a biological response.
類似化合物との比較
Comparison with Structurally Similar Compounds
Benzodioxole-Containing Acetamides
Key Analogue: N-(4-aminobutyl)-2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)acetamide ()
- Structural Differences: The analogue replaces the pyrrolidinone core with a naphthofuran system fused to benzodioxole. The acetamide linker is attached to an aminobutyl chain instead of a pyrrolidinone-methyl group.
- Functional Implications: The naphthofuran system may enhance π-π stacking interactions but reduce solubility compared to the pyrrolidinone. The aminobutyl chain could improve cellular permeability but increase susceptibility to proteolytic cleavage.
- Synthesis : Both compounds likely employ carbodiimide-mediated coupling (e.g., EDC/HOBt) for acetamide formation .
Fluorophenoxy-Substituted Acetamides
Key Analogue: 4-(Substituted)-5-fluorobenzene-1,2-diamine derivatives ()
- Structural Differences: The fluorophenoxy group in the target compound is part of an acetamide side chain, whereas focuses on fluorinated diamines.
- Functional Implications: The 4-fluorophenoxy group in the target compound may enhance metabolic stability by resisting cytochrome P450 oxidation, a common strategy in fluorinated drug design . In contrast, fluorinated diamines () are intermediates for benzimidazoles or polyamines, emphasizing electronic effects over steric hindrance.
Pyrrolidinone and Heterocyclic Analogues
Key Analogue: (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide ()
- Structural Differences: Replaces pyrrolidinone with a thiazolidinedione ring, a known pharmacophore in antidiabetic drugs.
- Functional Implications: Thiazolidinediones exhibit strong hydrogen-bonding capacity but may have higher toxicity risks compared to pyrrolidinones. The pyrrolidinone’s lactam ring offers balanced rigidity and solubility.
Heterocyclic Acetamide Derivatives
Key Analogues:
- Benzothiazole-acetohydrazides (): Exhibit anti-inflammatory and antibacterial activities, highlighting the role of heterocycles in modulating biological activity.
- Pyrazolo-pyrimidinyl acetamides (): Feature fluorophenyl and chromenone groups, demonstrating the versatility of acetamide linkers in kinase inhibitor design.
Physicochemical Properties
生物活性
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. The compound's structure features a benzo[d][1,3]dioxole moiety, which is known for its various pharmacological properties.
Chemical Structure
The chemical formula of the compound is , and it possesses a molecular weight of approximately 345.37 g/mol. The specific structural features include:
- A benzo[d][1,3]dioxole ring
- A pyrrolidine derivative
- A fluorophenoxy acetamide group
Biological Activity Overview
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the anticancer activity of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide.
The anticancer properties of this compound are largely attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have shown that it affects key signaling pathways involved in cancer progression, particularly those related to EGFR (epidermal growth factor receptor) and Bcl-2 family proteins.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- HepG2 (liver cancer) : IC50 values were reported at 2.38 µM.
- HCT116 (colon cancer) : IC50 values were around 1.54 µM.
- MCF7 (breast cancer) : IC50 values were noted at 4.52 µM.
These values indicate that N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts .
Cell Cycle Analysis
Flow cytometry analysis has revealed that treatment with this compound leads to cell cycle arrest in the G2-M phase, suggesting a mechanism by which it inhibits cell division and promotes apoptosis .
Study 1: Synthesis and Evaluation
A study focused on synthesizing various benzodioxole derivatives, including N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide, evaluated their anticancer efficacy against several cell lines. Results indicated that derivatives with the benzo[d][1,3]dioxole structure showed lower IC50 values compared to other tested compounds .
Study 2: Apoptosis Induction
Another research effort investigated the apoptosis-inducing capabilities of this compound through annexin V-FITC assays. The findings illustrated a significant increase in apoptotic cells upon treatment with N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide compared to control groups .
Comparative Table of Biological Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(benzo[d][1,3]dioxol... | HepG2 | 2.38 | EGFR inhibition |
| N-(benzo[d][1,3]dioxol... | HCT116 | 1.54 | Apoptosis induction |
| Doxorubicin | HepG2 | 7.46 | DNA intercalation |
Q & A
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Critical steps require:
- Controlled conditions : Inert atmosphere (N₂/Ar) to prevent oxidation, temperatures between 60–120°C for optimal reactivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) for cross-coupling reactions .
- Purification : Column chromatography or HPLC to isolate intermediates, monitored by TLC .
Q. Which spectroscopic and chromatographic techniques confirm structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify backbone structure and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- HPLC/TLC : Purity assessment (>95%) and reaction progress monitoring .
- Elemental Analysis : Validates empirical formula .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?
- Functional group modification : Replace the 4-fluorophenoxy group with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups to modulate lipophilicity and target binding .
- Analog synthesis : Develop derivatives with pyrimidine or oxadiazole rings to test enzyme inhibition efficacy (Table 1) .
Table 1: Representative Analogs and Biological Activities
| Analog Substituent | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 4-Chlorophenyl | COX-2 | 0.12 | |
| 3,4-Dimethoxyphenyl | HDAC | 1.8 | |
| 1,2,4-Oxadiazole | PARP-1 | 0.45 |
Q. What strategies elucidate the compound’s mechanism of action, particularly enzyme inhibition?
- In vitro assays : Use fluorogenic substrates or colorimetric kits (e.g., COX-2 inhibition assay) to measure IC₅₀ values .
- Molecular docking : Simulate binding affinities with enzymes like COX-2 or HDAC using software (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with benzo[d][1,3]dioxole) .
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Q. How should in vivo pharmacokinetics and toxicity be evaluated?
- ADMET profiling :
- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
- Metabolism : Liver microsome studies to identify cytochrome P450 interactions .
- Toxicity : Ames test for mutagenicity; acute toxicity in rodent models (LD₅₀ determination) .
- Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration .
Methodological Considerations
- Contradictions in data : Address variations in enzyme inhibition values by standardizing assay conditions (pH, temperature) and using positive controls .
- Synthetic challenges : Optimize protecting groups (e.g., Boc for amines) to prevent side reactions during multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
